1-(5-Chloropyridin-3-yl)propan-2-one
Description
1-(5-Chloropyridin-3-yl)propan-2-one is a ketone derivative featuring a pyridine ring substituted with a chlorine atom at the 5-position and a propan-2-one group at the 3-position. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structure combines the electron-withdrawing effects of the chlorine substituent with the reactivity of the ketone group, enabling diverse chemical transformations such as nucleophilic additions and cyclizations. Synthesis routes often involve Wittig reactions or palladium-catalyzed cross-couplings, as evidenced in recent literature .
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(5-chloropyridin-3-yl)propan-2-one |
InChI |
InChI=1S/C8H8ClNO/c1-6(11)2-7-3-8(9)5-10-4-7/h3-5H,2H2,1H3 |
InChI Key |
MUCZEKUJOCBOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CN=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropyridin-3-yl)propan-2-one typically involves the reaction of 5-chloropyridine with propan-2-one under specific conditions. One common method involves the use of a base such as sodium tert-butoxide in a solvent like tert-butanol. The reaction is carried out under reflux conditions, followed by the addition of glacial acetic acid to adjust the pH .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropyridin-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(5-Chloropyridin-3-yl)propan-2-one has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-3-yl)propan-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1. Structural Comparison
- Aromatic Ring Effects : Pyridine rings (as in the reference compound) introduce nitrogen-based electron-withdrawing effects, enhancing polarity and directing electrophilic substitution. Thiophene analogues (e.g., ) exhibit sulfur’s electron-rich character, altering reactivity in cycloadditions or oxidation reactions .
- Substituent Influence: Chlorine at the 5-position on pyridine (reference compound) deactivates the ring compared to electron-donating groups (e.g., amino in ), which increase nucleophilicity .
Physicochemical Properties
The chlorine substituent and pyridine ring significantly influence physical properties:
- Polarity and Solubility: The electron-withdrawing Cl group increases polarity, enhancing solubility in polar solvents (e.g., ethanol, THF) compared to non-halogenated analogues.
- Melting Points : Chlorinated pyridine derivatives generally exhibit higher melting points than thiophene counterparts due to stronger dipole-dipole interactions (e.g., lacks Cl but includes a thiophene ring, likely reducing melting points) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
